molecular formula C19H17N3O3 B2649348 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide CAS No. 895640-90-1

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide

Cat. No.: B2649348
CAS No.: 895640-90-1
M. Wt: 335.363
InChI Key: FPYRMANXDUTGCY-UHFFFAOYSA-N
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Description

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is a sophisticated heterocyclic compound of significant interest in advanced chemical and pharmacological research. This molecule features a dioxotetrahydropyrazine (diketopiperazine) scaffold, a privileged structure in medicinal chemistry known for its conformational rigidity and its role as a key pharmacophore in biomolecular recognition. The presence of the 2,3-dioxo-1,2,3,4-tetrahydropyrazine core suggests potential for diverse biological activity, as related structures have been explored for their pesticidal and antiparasitic properties . The specific substitution pattern, incorporating a benzyl group at the 4-position and an N-phenylacetamide moiety at the 1-position, makes this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for probing novel biological pathways. Its primary research utility lies in the development of new active agents, serving as a core template for structure-activity relationship (SAR) studies in drug discovery and agrochemical research . Researchers can leverage this compound to investigate enzyme inhibition, particularly targeting proteases or dehydrogenases, given the electron-deficient nature of the dioxopyrazine ring. It is intended solely for use by qualified laboratory personnel in basic research and pre-clinical development settings.

Properties

IUPAC Name

2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(20-16-9-5-2-6-10-16)14-22-12-11-21(18(24)19(22)25)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYRMANXDUTGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide typically involves the condensation of a benzyl-substituted pyrazine derivative with phenylacetamide. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the condensation reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization or chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring, potentially forming hydroxyl derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or benzyl groups, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the carbonyl groups could produce hydroxyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with dioxo-tetrahydropyrazine frameworks have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Compounds structurally related to 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide have been evaluated for anticancer activity. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar benzamide derivatives have been shown to possess IC50 values lower than established chemotherapeutics like 5-fluorouracil in colorectal cancer models .

Case Study 1: Antimicrobial Evaluation

A study on synthesized 2MBI derivatives revealed significant antimicrobial effects against multiple strains with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM. This highlights the potential of similar compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation, derivatives of benzamide were tested against HCT116 human colorectal carcinoma cells. Compounds showed IC50 values significantly lower than standard treatments, indicating a promising avenue for further research into their mechanisms of action and therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the pharmacological properties of these compounds. Modifications on the benzyl or acetamide groups can enhance biological activity or selectivity towards certain types of cancer cells or pathogens. For instance, introducing electron-withdrawing groups has been associated with increased potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide would depend on its specific biological target. Generally, pyrazine derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Key Findings :

  • Phthalimide derivatives with nitrate ester groups (e.g., Compound 1, 3, 5) exhibited mutagenicity in AMES tests, attributed to nitroso intermediates .
  • Meta-aromatic substitution in phthalimides reduced mutagenicity, which may inform design principles for the target compound’s benzyl group optimization .

Comparison with Tetrahydropyrazine-dione Analogs

The structurally similar compound 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide (chem960.com , 2025) provides insights into substituent effects:

Parameter Target Compound 3,4-Dimethylphenyl Analog
Core Structure Tetrahydropyrazine-dione Tetrahydropyrazine-dione
4-Position Substituent Benzyl 3,4-Dimethylphenyl
Molecular Weight 335.36 g/mol Likely higher (exact value unreported)
Hypothesized Activity Dependent on benzyl interaction Enhanced lipophilicity/metabolic stability

Key Findings :

  • The benzyl group in the target compound may improve binding to aromatic-rich enzyme pockets (e.g., kinases or proteases), whereas the 3,4-dimethylphenyl analog’s bulkier substituent could enhance metabolic stability .

Comparison with Pyrimidine-based N-Phenylacetamide Derivatives

The diarylpyrimidine (DAPY) derivatives described in Journal of Chemical and Pharmaceutical Research (2014) highlight the role of heterocyclic cores in biological activity:

Parameter Target Compound 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide
Core Structure Tetrahydropyrazine-dione 4,6-Diphenylpyrimidine
Key Functional Groups N-Phenylacetamide N-Phenylacetamide, diarylpyrimidine
Biological Target Unreported HIV-1 reverse transcriptase (RT)
Binding Mode Uncharacterized Horseshoe-shaped binding to RT’s NNIBP

Key Findings :

  • The pyrimidine core in DAPYs enables conformational flexibility for binding to RT, whereas the rigid tetrahydropyrazine-dione in the target compound may favor interactions with less flexible targets .
  • Both compounds leverage the N-phenylacetamide group for hydrogen bonding, a critical feature in inhibitor design.

Biological Activity

The compound 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological studies, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazine with N-phenylacetamide. The methods often employed include:

  • Peptide Coupling Techniques : Utilizing standard coupling agents to facilitate the formation of the amide bond.
  • Solvent Systems : Common solvents include DMF (dimethylformamide) and DCM (dichloromethane), which help in dissolving reactants and improving yield.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antiviral Activity

Research has indicated that derivatives of this compound were designed as potential non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs) . However, studies revealed that while some compounds showed promise during synthesis, they ultimately proved inactive against several strains of viruses including HIV-1 and HSV .

Anticancer Potential

The broader class of compounds related to this structure has shown potential in treating proliferative diseases such as cancer. The mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation .

Case Studies

Several case studies have documented the pharmacological evaluation of similar compounds:

  • Study on HIV Inhibition : A series of N-phenylacetamides were synthesized and tested against various RNA and DNA viruses. None demonstrated significant antiviral activity; however, the study contributed to understanding the structure-activity relationship (SAR) within this class .
  • Cancer Treatment : Compounds related to this tetrahydropyrazine structure have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest a mechanism involving apoptosis induction in cancer cells .

Data Tables

The following table summarizes some key findings from research on related compounds:

Compound NameActivity TestedResult
Compound AHIV InhibitionInactive
Compound BAnticancerModerate efficacy
Compound CViral InhibitionInactive

Q & A

Q. What are the common synthetic strategies for preparing 2-(4-benzyl-2,3-dioxo-tetrahydropyrazin-1-yl)-N-phenylacetamide and related analogs?

Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrazine derivatives and α-chloroacetamide intermediates. For example, nucleophilic substitution reactions using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with pyrazinone precursors under reflux conditions in aprotic solvents like DMF or THF . In one protocol, the reaction mixture is maintained at 80–100°C for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Modifications to the benzyl or phenyl substituents can be achieved by varying the starting arylpiperazine or benzyl halide reagents .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify regioselectivity and substituent positions, particularly distinguishing between pyrazine carbonyl signals (δ 160–170 ppm) and acetamide protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, with electrospray ionization (ESI) preferred for polar derivatives .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric purity, with deviations >0.4% indicating impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate in click chemistry) enhance coupling efficiency for triazole-containing analogs, increasing yields from 50% to >85% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but switching to ethanol/water mixtures can reduce side reactions (e.g., hydrolysis) .
  • Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of 100°C) minimizes decomposition of heat-sensitive dioxopyrazine moieties .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 173 K) provides unambiguous confirmation of regiochemistry, as demonstrated for fluorobenzyl-substituted analogs .
  • 2D NMR Techniques : NOESY or HSQC experiments differentiate between N- and O-substituted isomers by correlating proton-proton spatial relationships .
  • Comparative Analysis : Cross-referencing melting points and IR carbonyl stretches (1650–1750 cm1^{-1}) with literature data helps identify inconsistencies in reported spectra .

Q. What experimental designs are recommended for evaluating bioactivity (e.g., antioxidant or anti-inflammatory effects)?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Dissolve compounds in DMSO (10–100 μM), measure absorbance at 517 nm after 30 minutes, and calculate IC50_{50} values against ascorbic acid controls .
    • Lipid Peroxidation Inhibition : Use rat liver homogenates incubated with Fe2+^{2+}/H2_2O2_2; quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : Employ ELISA kits to measure prostaglandin E2_2 (PGE2_2) levels in LPS-stimulated macrophages, with celecoxib as a positive control .

Q. How can regioselectivity challenges in pyrazine ring functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategies : Temporarily block reactive NH groups with Boc or acetyl groups during alkylation steps to direct substitution to the desired position .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution preferences based on Fukui indices, guiding synthetic routes .
  • Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) favor substitution at less hindered positions, as shown in X-ray structures of analogous compounds .

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